BI-4659

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

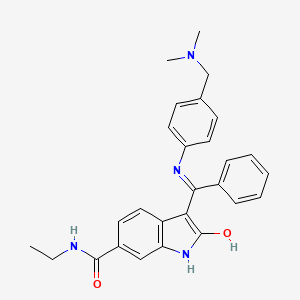

C27H28N4O2 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide |

InChI |

InChI=1S/C27H28N4O2/c1-4-28-26(32)20-12-15-22-23(16-20)30-27(33)24(22)25(19-8-6-5-7-9-19)29-21-13-10-18(11-14-21)17-31(2)3/h5-16,30,33H,4,17H2,1-3H3,(H,28,32) |

InChI Key |

FZRIDWWTFPNEKE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BI-4659

This technical guide provides a comprehensive overview of the mechanism of action, biochemical properties, and experimental considerations for BI-4659, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals working in areas such as fibrosis, oncology, and cell signaling.

Core Mechanism of Action

This compound is a selective inhibitor of ALK5, a transmembrane serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. The binding of the TGF-β ligand to its type II receptor (TGFβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a multitude of cellular processes.

This compound exerts its inhibitory effect by targeting the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3. This blockade of the canonical TGF-β signaling pathway makes this compound a valuable tool for investigating the biological roles of ALK5.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, cellular activity, and physicochemical properties.

Table 1: In Vitro Potency and Cellular Activity [1][2][4]

| Parameter | Value | Cell Line | Assay Type |

| ALK5 Inhibition (IC50) | 19 nM | - | Kinase Glow Assay |

| SMAD2/3 Phosphorylation Inhibition (EC50) | 185 nM | HaCaT | Cellular Assay |

Table 2: Physicochemical and In Vitro DMPK Properties [2][4]

| Parameter | Value |

| Molecular Weight (Da) | 440.5 |

| logD @ pH 2.0 / 11.0 | 0.7 / 3.1 |

| Solubility @ pH 6.8 (µg/mL) | 2 |

| Solubility @ pH 4.0 (µg/mL) | 84 |

| Solubility @ pH 2.0 (µg/mL) | 71 |

| Caco-2 Permeability (A-B) @ pH 7.4 (10⁻⁶ cm/s) | 8 |

| Caco-2 Efflux Ratio | 6 |

| Microsomal Stability (Human, %QH) | 26 |

| Microsomal Stability (Mouse, %QH) | 23 |

| Microsomal Stability (Rat, %QH) | <22 |

| hERG Inhibition (% @ 10 µM) | 38.5 |

| hERG IC50 (µM) | >10 |

| CYP 3A4, 2C8, 2C9, 2C19, 2D6 IC50 (µM) | >50 |

Experimental Methodologies

While detailed, step-by-step protocols for the characterization of this compound are proprietary, this section outlines the general principles of the key assays used to determine its mechanism of action and properties.

Biochemical Kinase Inhibition Assay (e.g., Kinase Glow Assay): This type of assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. The general workflow involves:

-

Incubation of the recombinant ALK5 enzyme with a specific substrate and ATP.

-

Addition of varying concentrations of this compound.

-

Detection of the remaining kinase activity, often through a luminescence-based method that quantifies the amount of ATP consumed.

-

Calculation of the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cellular Phosphorylation Assay: This assay assesses the ability of the compound to inhibit the target kinase within a cellular context. For this compound, this involves measuring the phosphorylation of SMAD2/3 in response to TGF-β stimulation. A typical workflow is as follows:

-

Seeding of cells (e.g., HaCaT keratinocytes) that are responsive to TGF-β.

-

Pre-incubation of the cells with different concentrations of this compound.

-

Stimulation of the cells with TGF-β to activate the ALK5 signaling pathway.

-

Lysis of the cells and quantification of phosphorylated SMAD2/3 levels, commonly using techniques like Western blotting or ELISA.

-

Determination of the EC50 value, the concentration of the compound that produces a 50% maximal response.

Selectivity Profile

This compound demonstrates good selectivity for ALK5 against a broad panel of other kinases.[1][2] In a screen of 232 kinases, no significant inhibition was observed for 218 of them at a concentration of 2 µM.[2] However, some off-target activity has been noted at a concentration of 0.2 µM, as detailed in the table below.

Table 3: Cross-Reactivity of this compound against a Panel of Kinases [1][2]

| Kinase | % Inhibition at 0.2 µM |

| LCK | 100 |

| SNF1LK2 | 96 |

| FGR | 91 |

| YES1 | 90 |

| BLK | 85 |

| CSF1R (FMS) | 82 |

| MELK | 80 |

| LYN A | 79 |

| LYN | 78 |

| RET | 79 |

| NTRK3 (TRKC) | 78 |

| MAP4K5 (KHS1) | 77 |

| FYN | 74 |

| ABL1 | 67 |

| FLT3 | 66 |

It is important for researchers to consider these potential off-target effects when designing experiments and interpreting results.

Negative Control

For robust in vitro studies, a negative control compound, BI-4101, is available. BI-4101 is structurally related to this compound but does not inhibit ALK5, with an IC50 value greater than 50 µM.[4] The use of this negative control can help to ensure that any observed biological effects are due to the inhibition of ALK5 and not other, non-specific interactions of the chemical scaffold.

Limitations

A significant limitation of this compound is its unsuitability for in vivo experiments. This is due to very high clearance observed in rats.[1][2] Therefore, its application is restricted to in vitro studies for hypothesis testing and mechanistic elucidation.

Conclusion

This compound is a potent and selective small molecule inhibitor of ALK5 (TGFβRI). It effectively blocks the canonical TGF-β signaling pathway by preventing the phosphorylation of SMAD2 and SMAD3. With a well-characterized in vitro profile and the availability of a dedicated negative control, this compound serves as an excellent chemical probe for dissecting the roles of ALK5 in various biological and pathological processes. However, its high clearance in vivo precludes its use in animal models, a critical consideration for experimental design.

References

BI-4659: A Technical Guide to a Potent ALK5 Inhibitor for in Vitro Interrogation of the TGF-β Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-4659, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5 (Activin Receptor-Like Kinase 5). This document details the mechanism of action of this compound, its biochemical and cellular activity, and its selectivity profile. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the TGF-β signaling pathway and experimental workflows to support researchers in utilizing this compound for in vitro studies.

Introduction to this compound and the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, such as cancer and fibrosis.[3] The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, ALK5, which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[4][5] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[5]

This compound is a small molecule inhibitor that specifically targets the kinase activity of ALK5, thereby blocking the initiation of the TGF-β signaling cascade.[6] Its high potency and selectivity make it a valuable tool for the in vitro investigation of the biological roles of the TGF-β pathway. It is important to note that this compound exhibits high clearance in rats and is therefore not suitable for in vivo experiments.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its structurally related negative control, BI-4101.

| Compound | Target | Assay | IC50 (nM) |

| This compound | ALK5 (TGF-βRI) | Kinase Glo | 19 |

| BI-4101 | ALK5 (TGF-βRI) | Kinase Glo | > 50,000 |

Table 1: Biochemical Potency of this compound and BI-4101. The half-maximal inhibitory concentration (IC50) was determined using a luminescent kinase assay.[6][7]

| Compound | Cell Line | Assay | EC50 (nM) |

| This compound | HaCaT | pSMAD2/3 Inhibition | 185 |

Table 2: Cellular Activity of this compound. The half-maximal effective concentration (EC50) for the inhibition of SMAD2 and SMAD3 phosphorylation was determined in human keratinocyte (HaCaT) cells.[3][7]

| Kinase | % Inhibition at 0.2 µM this compound |

| LCK | 100 |

| SNF1LK2 | 96 |

| FGR | 91 |

| YES1 | 90 |

| BLK | 85 |

| CSF1R (FMS) | 82 |

| MELK | 80 |

| LYN A | 79 |

| RET | 79 |

| LYN | 78 |

| NTRK3 (TRKC) | 78 |

| MAP4K5 (KHS1) | 77 |

| FYN | 74 |

| ABL1 | 67 |

| FLT3 | 66 |

Table 3: Selectivity Profile of this compound. this compound shows no inhibition of 218 out of 232 kinases tested at a concentration of 2 µM. The table lists the kinases that showed significant inhibition at 0.2 µM.[3][7]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention for this compound.

This compound acts as a competitive inhibitor of the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade that leads to changes in gene expression.

Experimental Protocols

ALK5 Kinase Inhibition Assay (Kinase-Glo™)

This protocol describes a representative method for determining the IC50 value of this compound against ALK5 using a luminescence-based kinase assay.

Materials:

-

Recombinant human ALK5 enzyme

-

Suitable kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound and BI-4101 (negative control)

-

Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette or liquid handling system

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and BI-4101 in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

-

Reaction Setup:

-

Add 5 µL of kinase buffer to all wells.

-

Add 1 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a positive control (100% activity) and wells without enzyme as a negative control (0% activity).

-

Add 2 µL of a mixture of ALK5 enzyme and substrate in kinase buffer.

-

Initiate the reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ALK5.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Allow the Kinase-Glo™ reagent to equilibrate to room temperature.

-

Add 10 µL of the Kinase-Glo™ reagent to each well.

-

Mix briefly on a plate shaker.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data to the positive control (DMSO only).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pardon Our Interruption [opnme.com]

- 4. TGF-beta Signaling Pathway Poster [novusbio.com]

- 5. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

The Role of BI-4659 in the Inhibition of SMAD2/3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-4659, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). A critical modulator of the TGF-β signaling pathway, this compound serves as a valuable tool for in vitro studies aimed at understanding the physiological and pathological roles of this pathway. This document details the mechanism of action of this compound, its quantitative effects on the phosphorylation of SMAD2 and SMAD3, and provides comprehensive, representative experimental protocols for its characterization.

Core Mechanism of Action: Targeting the TGF-β/SMAD Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] This phosphorylation event activates the kinase function of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal SXS motif.[1] Phosphorylated SMAD2 and SMAD3 form a heterotrimeric complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.[1]

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the ALK5 kinase domain. By competitively inhibiting ALK5, this compound effectively prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.[2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays. The following tables summarize the key efficacy and physicochemical parameters of this compound and its corresponding negative control, BI-4101.

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | ALK5 (TGFβR1) | Kinase Glow Assay | 19 | [2] |

| BI-4101 | ALK5 (TGFβR1) | Kinase Glow Assay | >50,000 | [2] |

Table 1: Biochemical Inhibition of ALK5 by this compound and Negative Control. The half-maximal inhibitory concentration (IC50) was determined using a luminescence-based kinase assay.

| Compound | Cell Line | Effect | EC50 (nM) | Reference |

| This compound | HaCaT | Inhibition of SMAD2/3 Phosphorylation | 185 | [2] |

Table 2: Cellular Potency of this compound. The half-maximal effective concentration (EC50) for the inhibition of SMAD2 and SMAD3 phosphorylation was determined in human keratinocyte (HaCaT) cells.

Signaling Pathway and Inhibition

The following diagram illustrates the canonical TGF-β/ALK5/SMAD signaling pathway and highlights the point of intervention by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Target Selectivity Profile of BI-4659

This document provides a comprehensive technical overview of the target selectivity profile of this compound, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The information is intended to support researchers in utilizing this chemical probe for in vitro studies.

Executive Summary

This compound is a potent and selective small molecule inhibitor of ALK5 (TGFβRI) with an IC50 of 19 nM.[1][2][3][4][5] It effectively blocks the canonical TGF-β signaling pathway in cellular contexts by inhibiting the phosphorylation of SMAD2 and SMAD3.[1][2] While demonstrating high selectivity across a broad panel of kinases, some cross-reactivity with a limited number of kinases has been observed.[1][2][6] Due to very high clearance observed in rats, this compound is recommended exclusively for in vitro applications.[1][2] A structurally related but inactive compound, BI-4101, is available as a negative control for experiments.[1][2][6]

Primary Target Potency and Cellular Activity

This compound demonstrates potent inhibition of its primary target, ALK5, and effectively modulates the downstream signaling pathway in cells.

Biochemical Potency

In biochemical assays, this compound inhibits ALK5 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

| Parameter | Value | Assay Type |

| ALK5 IC50 | 19 nM | Kinase Glow Assay |

Table 1: Biochemical Potency of this compound against ALK5.[2][3][4]

Cellular Activity

The inhibitory action of this compound on ALK5 translates to effective blockade of the TGF-β pathway in a cellular environment. This was quantified by measuring the inhibition of SMAD2 and SMAD3 phosphorylation in HaCaT human keratinocyte cells.

| Parameter | Value | Cell Line |

| SMAD2/3 Phosphorylation EC50 | 185 nM | HaCaT |

Table 2: Cellular Activity of this compound.[1][2][6]

Target Selectivity Profile

This compound exhibits a favorable selectivity profile, with minimal off-target activity across a wide range of kinases.

Broad Kinase Panel Screening

Screening against a large panel of kinases revealed a high degree of selectivity. At a concentration of 2 µM, this compound showed no inhibition of 218 out of 232 kinases tested.[1][2][6]

Cross-Reactive Kinase Inhibition

A subset of kinases showed some degree of inhibition when tested with this compound at a concentration of 0.2 µM. The observed cross-reactivities are detailed below.

| Kinase Target | % Inhibition @ 0.2 µM |

| LCK | 100 |

| SNF1LK2 | 96 |

| FGR | 91 |

| YES1 | 90 |

| BLK | 85 |

| CSF1R (FMS) | 82 |

| MELK | 80 |

| LYN A | 79 |

| RET | 79 |

| LYN | 78 |

| NTRK3 (TRKC) | 78 |

| MAP4K5 (KHS1) | 77 |

| FYN | 74 |

| ABL1 | 67 |

| FLT3 | 66 |

Table 3: Cross-Reactive Kinases Inhibited by this compound.[1][2][6]

In Vitro Safety and Physicochemical Properties

This compound has been characterized for key absorption, distribution, metabolism, and excretion (ADME) as well as safety parameters.

| Parameter | Value |

| Solubility | |

| @ pH 6.8 | 2 µg/mL |

| @ pH 4.0 | 84 µg/mL |

| @ pH 2.0 | 71 µg/mL |

| Permeability | |

| Caco-2 Permeability (A to B) | 8 x 10⁻⁶ cm/s |

| Caco-2 Efflux Ratio | 6 |

| Metabolic Stability | |

| Microsomal Stability (% QH) | Human: 26, Mouse: 23, Rat: <22 |

| Safety Pharmacology | |

| hERG Inhibition | 38.5% @ 10 µM (IC50 >10 µM) |

| CYP 3A4 Inhibition (IC50) | >50 µM |

| CYP 2C8 Inhibition (IC50) | >50 µM |

| CYP 2C9 Inhibition (IC50) | >50 µM |

| CYP 2C19 Inhibition (IC50) | >50 µM |

| CYP 2D6 Inhibition (IC50) | >50 µM |

Table 4: Summary of In Vitro ADME and Safety Profile for this compound.[1][6]

Mechanism of Action and Signaling Pathway

This compound targets ALK5, the type I receptor in the TGF-β signaling cascade. This pathway plays a critical role in numerous cellular processes.[2] The binding of a TGF-β ligand induces the formation of a receptor complex, leading to the ALK5-mediated phosphorylation of downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[7] this compound inhibits the kinase activity of ALK5, thereby preventing the initial phosphorylation event and blocking the entire downstream cascade.

Figure 1: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are outlined below.

ALK5 Inhibition Assay (Kinase Glow)

The biochemical potency of this compound against ALK5 was determined using a luminescence-based kinase assay, such as the Kinase-Glo® platform. This method quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates higher kinase activity, and conversely, a strong signal indicates inhibition.

Methodology:

-

Reaction Setup: Recombinant ALK5 enzyme, a suitable substrate (e.g., a generic peptide), and ATP are combined in a reaction buffer.

-

Compound Addition: this compound is added at various concentrations to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature to allow the kinase reaction to proceed.

-

Detection: Kinase-Glo® reagent is added, which terminates the kinase reaction and measures the remaining ATP via a luciferase-driven reaction that produces light.

-

Data Analysis: Luminescence is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular SMAD2/3 Phosphorylation Assay

The cellular activity of this compound was assessed by measuring its ability to inhibit TGF-β-induced phosphorylation of SMAD2/3 in HaCaT cells.

Methodology:

-

Cell Culture: HaCaT cells are cultured to an appropriate confluency in multi-well plates.

-

Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Stimulation: Cells are stimulated with a recombinant TGF-β ligand to activate the ALK5 signaling pathway.

-

Cell Lysis: After stimulation, cells are lysed to release cellular proteins.

-

Detection: The levels of phosphorylated SMAD2/3 and total SMAD2/3 in the cell lysates are quantified using a sensitive immunoassay, such as an ELISA or Western Blot.

-

Data Analysis: The ratio of phosphorylated to total SMAD is calculated, and the EC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: General workflow for biochemical and cellular assays.

Negative Control

For robust experimental design, a negative control, BI-4101, is provided alongside this compound. BI-4101 is structurally similar to this compound but is inactive against ALK5, with an IC50 value greater than 50 µM.[1][2][6] Its use is recommended to differentiate target-specific effects from potential off-target or compound-related artifacts.

References

BI-4659: A Technical Guide for In Vitro Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4659 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in the early stages and, paradoxically, as a promoter of tumor progression, invasion, and metastasis in advanced stages. This context-dependent functionality makes the TGF-β pathway a compelling target for therapeutic intervention. This compound, by specifically targeting ALK5, offers a valuable tool for dissecting the role of TGF-β signaling in various cancer models and for exploring its potential as an anti-cancer agent in vitro. This guide provides a comprehensive overview of this compound's biochemical and cellular activities, along with detailed experimental protocols for its application in in vitro cancer studies.

Core Compound Data: this compound

This compound demonstrates high potency in inhibiting ALK5 kinase activity and subsequent downstream signaling. The following tables summarize the key quantitative data for this compound and its recommended negative control, BI-4101.

| In Vitro Activity | This compound | BI-4101 (Negative Control) | Reference |

| Inhibition of ALK5 (IC50) | 19 nM | >50,000 nM | [1] |

| Inhibition of SMAD2/3 Phosphorylation in HaCaT cells (EC50) | 185 nM | Not Determined | [1] |

| Physicochemical Properties | This compound | BI-4101 (Negative Control) | Reference |

| Molecular Weight (Da) | 440.5 | 418.5 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of ALK5. In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes. By inhibiting ALK5, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.

Experimental Protocols for In Vitro Cancer Studies

While specific studies utilizing this compound in cancer cell lines are not yet widely published, its mechanism of action as an ALK5 inhibitor makes it a valuable tool for investigating the role of TGF-β signaling in cancer. The following are detailed protocols for key in vitro assays, based on studies with other ALK5 inhibitors, that can be adapted for use with this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Sterile p200 pipette tip

Protocol:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile p200 pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing a low concentration of serum (e.g., 1-2%) with the desired concentration of this compound or vehicle control.

-

Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Quantify the closure of the scratch area over time to determine the rate of cell migration.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

Complete culture medium (as a chemoattractant)

-

This compound (dissolved in DMSO)

-

Transwell inserts with an 8 µm pore size membrane

-

Matrigel

Protocol:

-

Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium containing this compound or a vehicle control and seed them into the upper chamber of the transwell insert.

-

Add complete culture medium to the lower chamber to act as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invaded cells under a microscope.

Selectivity Profile of this compound

This compound exhibits good selectivity for ALK5 over a broad panel of other kinases. At a concentration of 2 µM, this compound showed no inhibition of 218 out of 232 kinases tested. However, some off-target activity has been observed at a concentration of 0.2 µM for a small number of kinases. Researchers should consider these potential off-target effects when interpreting experimental results.

| Cross-Reactive Kinases (% Inhibition at 0.2 µM) | |

| ABL1 | 67% |

| BLK | 85% |

| CSF1R (FMS) | 82% |

| FGR | 91% |

| FLT3 | 66% |

| FYN | 74% |

| LCK | 100% |

| LYN A | 79% |

| LYN | 78% |

| MAP4K5 (KHS1) | 77% |

| MELK | 80% |

| NTRK3 (TRKC) | 78% |

| RET | 79% |

| SNF1LK2 | 96% |

| YES1 | 90% |

Conclusion

This compound is a potent and selective inhibitor of ALK5, making it an excellent research tool for investigating the role of the TGF-β signaling pathway in cancer. Its ability to block the phosphorylation of SMAD2 and SMAD3 allows for the targeted interrogation of this pathway's contribution to various aspects of cancer cell biology, including proliferation, migration, and invasion. While in vivo studies with this compound are not recommended due to its high clearance in rats, its properties make it highly suitable for a wide range of in vitro applications.[1] By utilizing the protocols and data presented in this guide, researchers can effectively employ this compound to advance our understanding of TGF-β signaling in cancer and to explore its potential as a therapeutic target.

References

BI-4659: A Potent ALK5 Inhibitor for In Vitro Research in Idiopathic Pulmonary Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. A key pathological mechanism in IPF is the overactivation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which leads to excessive fibroblast activation and extracellular matrix deposition. Activin receptor-like kinase 5 (ALK5), the type I TGF-β receptor, is a critical mediator in this process and a promising therapeutic target. This whitepaper provides a comprehensive technical overview of BI-4659, a potent and selective ALK5 inhibitor. While characterized as a tool compound for in vitro studies due to its pharmacokinetic profile, this compound serves as a valuable pharmacological probe to investigate the role of ALK5 inhibition in IPF-related cellular processes. This guide details its in vitro activity, and pharmacokinetic properties, and provides standardized experimental protocols for its characterization, alongside a visualization of the targeted signaling pathway.

Introduction to Idiopathic Pulmonary Fibrosis and the Role of ALK5

Idiopathic Pulmonary Fibrosis is a chronic, fibrosing interstitial pneumonia of unknown cause, primarily affecting older adults.[1] The disease is characterized by a progressive decline in lung function, leading to respiratory failure and a median survival of 3-5 years post-diagnosis. The pathogenesis of IPF is complex, involving recurrent alveolar epithelial injury, aberrant wound healing, and the differentiation of fibroblasts into myofibroblasts, which are key producers of extracellular matrix components.

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis.[2] In IPF, elevated levels of active TGF-β promote the phosphorylation of SMAD2 and SMAD3 proteins through the ALK5 receptor, leading to the transcription of pro-fibrotic genes.[3] Therefore, inhibiting ALK5 is a rational therapeutic strategy to attenuate the fibrotic process in IPF.

This compound: A Selective ALK5 Inhibitor

This compound is a small molecule inhibitor of ALK5 (TGFβR1) with high potency and selectivity.[3][4] It serves as a valuable research tool for elucidating the in vitro effects of ALK5 inhibition in cellular models relevant to IPF. However, it is not suitable for in vivo experiments due to a high clearance rate observed in rats.[3]

In Vitro Profile of this compound

The following tables summarize the key in vitro pharmacological and pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound [4][5]

| Parameter | Value | Cell Line/Assay |

| ALK5 Inhibition (IC50) | 19 nM | Kinase Glow assay |

| SMAD2/3 Phosphorylation Inhibition (EC50) | 185 nM | HaCaT cells |

Table 2: In Vitro DMPK and Physicochemical Properties of this compound [4][5]

| Parameter | Value |

| Molecular Weight (Da) | 440.5 |

| logD (pH 2 / 11) | 0.7 / 3.1 |

| Aqueous Solubility (µg/mL) | |

| pH 6.8 | 2 |

| pH 4 | 84 |

| pH 2 | 71 |

| Caco-2 Permeability (A-B) (10⁻⁶ cm/s) | 8 |

| Caco-2 Efflux Ratio | 6 |

| Microsomal Stability (% QH) | |

| Human | 26 |

| Mouse | 23 |

| Rat | <22 |

| hERG Inhibition (% @ 10 µM) | 38.5 |

| hERG IC50 (µM) | >10 |

| CYP Inhibition (IC50, µM) | |

| 3A4, 2C8, 2C9, 2C19, 2D6 | >50 |

Table 3: Kinase Selectivity Profile of this compound [4]

| Kinase | % Inhibition at 0.2 µM |

| LCK | 100 |

| SNF1LK2 | 96 |

| FGR | 91 |

| YES1 | 90 |

| BLK | 85 |

| CSF1R (FMS) | 82 |

| MELK | 80 |

| LYN A | 79 |

| RET | 79 |

| LYN | 78 |

| NTRK3 (TRKC) | 78 |

| MAP4K5 (KHS1) | 77 |

| FYN | 74 |

| ABL1 | 67 |

| FLT3 | 66 |

| Note: this compound showed no inhibition of 218 out of 232 kinases tested at 2 µM. |

Signaling Pathway and Experimental Workflow

TGF-β/ALK5 Signaling Pathway in Fibrosis

The diagram below illustrates the canonical TGF-β signaling pathway leading to fibrosis and the point of intervention for an ALK5 inhibitor like this compound.

Caption: TGF-β/ALK5 signaling pathway in fibrosis and the inhibitory action of this compound.

General Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a compound like this compound.

Caption: A generalized workflow for the in vitro characterization of an ALK5 inhibitor.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key assays used to characterize this compound.

ALK5 Kinase Activity Assay (Kinase-Glo™ Protocol)

This assay quantifies ALK5 activity by measuring the amount of ATP remaining in solution following the kinase reaction.

-

Reagent Preparation:

-

Prepare a 2X ALK5 enzyme solution in kinase assay buffer.

-

Prepare a 2X substrate (e.g., a generic kinase peptide substrate) and ATP solution in kinase assay buffer.

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Reconstitute the Kinase-Glo™ reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add 5 µL of the this compound dilution or vehicle control to the wells of a 96-well plate.

-

Add 10 µL of the 2X ALK5 enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Allow the plate to equilibrate to room temperature.

-

Add 25 µL of the reconstituted Kinase-Glo™ reagent to each well.

-

Mix the contents on a plate shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular SMAD2/3 Phosphorylation Assay (Western Blot in HaCaT Cells)

This assay measures the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

-

Cell Culture and Treatment:

-

Culture HaCaT cells in appropriate media until they reach 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and incubate the lysate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

-

Calculate the percentage of inhibition of SMAD2/3 phosphorylation for each this compound concentration.

-

Determine the EC50 value from the dose-response curve.

-

Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.[5][6]

-

Cell Culture:

-

Seed Caco-2 cells onto Transwell™ inserts and culture for 21-24 days to form a differentiated monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Assay Procedure:

-

Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add the transport buffer containing this compound (e.g., at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

-

Add fresh transport buffer to the receiver compartment.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

-

Sample Analysis and Data Calculation:

-

Analyze the concentration of this compound in the samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.

-

Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

-

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[4][7]

-

Reaction Setup:

-

Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer.

-

Add this compound to the mixture at a final concentration of, for example, 1 µM.

-

Pre-incubate the mixture at 37°C.

-

-

Metabolic Reaction:

-

Initiate the reaction by adding a NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

-

-

Analysis and Data Interpretation:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is important for predicting drug-drug interactions.[3][8]

-

Incubation:

-

Incubate human liver microsomes with a panel of specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

-

Perform the incubations in the presence of a range of concentrations of this compound or a known inhibitor as a positive control.

-

Initiate the reaction with a NADPH-regenerating system and incubate at 37°C.

-

-

Reaction Termination and Analysis:

-

Stop the reactions by adding a quenching solvent.

-

Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

-

-

IC50 Determination:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent and selective ALK5 inhibitor that serves as a valuable in vitro tool for researchers in the field of idiopathic pulmonary fibrosis. Its ability to effectively block the TGF-β/SMAD signaling pathway in cellular systems allows for the detailed investigation of the downstream consequences of ALK5 inhibition on fibroblast activation, proliferation, and extracellular matrix production. The data and protocols presented in this guide provide a comprehensive resource for the effective utilization of this compound in preclinical IPF research, contributing to a deeper understanding of the disease's pathogenesis and the potential of ALK5 inhibition as a therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. lnhlifesciences.org [lnhlifesciences.org]

BI-4659: A Potent and Selective ALK5 Inhibitor for Interrogating the Epithelial-to-Mesenchymal Transition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-to-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue fibrosis, and cancer metastasis. Transforming growth factor-beta (TGF-β) signaling, primarily mediated through the activin receptor-like kinase 5 (ALK5), is a key driver of EMT. This technical guide provides a comprehensive overview of BI-4659, a potent and selective small molecule inhibitor of ALK5. We detail its mechanism of action, present its in vitro pharmacological and pharmacokinetic profiles, and provide established experimental protocols for its use in studying TGF-β-induced EMT. This document is intended to serve as a valuable resource for researchers investigating the role of the TGF-β/ALK5 signaling axis in EMT and exploring its therapeutic potential.

Introduction to this compound and Epithelial-to-Mesenchymal Transition

The epithelial-to-mesenchymal transition (EMT) is a complex biological process in which epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a mesenchymal phenotype with enhanced migratory and invasive properties. This transition is orchestrated by a network of signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role.[1][2][3] TGF-β exerts its effects by binding to a heteromeric complex of type I and type II serine/threonine kinase receptors. The type I receptor, predominantly the Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β receptor I (TGFβRI), is a critical mediator in this signaling cascade.[1][2][3] Upon activation, ALK5 phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which then translocate to the nucleus to regulate the transcription of genes involved in the EMT program.

This compound is a potent and selective inhibitor of ALK5.[1][2] Its high affinity and selectivity make it an invaluable chemical probe for elucidating the role of ALK5 in TGF-β-driven cellular processes, including EMT. By specifically targeting ALK5, this compound allows for the precise dissection of this signaling pathway, providing a powerful tool for both basic research and preclinical drug development. This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this compound in their investigations of EMT.

This compound: In Vitro Pharmacology and Pharmacokinetics

This compound has been characterized as a highly potent and selective inhibitor of ALK5, making it a superior tool for in vitro studies. The following tables summarize the key quantitative data for this compound and its corresponding negative control, BI-4101.

Table 1: In Vitro Potency and Cellular Activity of this compound [1][2]

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cellular Assay | EC50 (nM) |

| This compound | ALK5 (TGFβR1) | Kinase Glo assay | 19 | HaCaT | Inhibition of SMAD2/3 phosphorylation | 185 |

| BI-4101 | ALK5 (TGFβR1) | Kinase Glo assay | >50,000 | - | - | - |

Table 2: Kinase Selectivity Profile of this compound [1][2]

| Kinase Panel | Number of Kinases Tested | Concentration of this compound | Number of Kinases with >65% Inhibition |

| Broad Kinase Panel | 232 | 2 µM | 14 |

Cross-reactive kinases with >65% inhibition at 0.2 µM: ABL1 (67%), BLK (85%), CSF1R (FMS) (82%), FGR (91%), FLT3 (66%), FYN (74%), LCK (100%), LYN A (79%), LYN (78%), MAP4K5 (KHS1) (77%), MELK (80%), NTRK3 (TRKC) (78%), RET (79%), SNF1LK2 (96%), YES1 (90%).[1][2]

Table 3: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) and Physicochemical Properties of this compound [1]

| Parameter | Value |

| Molecular Weight (Da) | 440.5 |

| logD @ pH 7.4 | 3.1 |

| Solubility @ pH 6.8 (µg/mL) | 2 |

| Caco-2 Permeability (10⁻⁶ cm/s) | 8 |

| Caco-2 Efflux Ratio | 6 |

| Human Microsomal Stability (% remaining after 30 min) | 26 |

| Mouse Microsomal Stability (% remaining after 30 min) | 23 |

| Rat Microsomal Stability (% remaining after 30 min) | <22 |

| hERG Inhibition (% @ 10 µM) | 38.5 |

| CYP Inhibition (3A4, 2C8, 2C9, 2C19, 2D6) | IC50 > 50 µM |

Signaling Pathways and Experimental Workflows

TGF-β/ALK5 Signaling Pathway in EMT

The canonical TGF-β signaling pathway leading to EMT is initiated by the binding of TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which translocates to the nucleus. In the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of genes that drive the EMT process. This compound, as a selective ALK5 inhibitor, blocks this cascade at a critical early step.

Caption: TGF-β/ALK5 signaling pathway leading to EMT and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

A typical experimental workflow to evaluate the efficacy of this compound in inhibiting TGF-β-induced EMT involves several key stages, from initial biochemical assays to cellular functional assays. This workflow allows for a comprehensive characterization of the inhibitor's activity.

Caption: A generalized experimental workflow for characterizing the inhibitory activity of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for assessing ALK5 inhibition and TGF-β-induced EMT.

ALK5 Kinase Inhibition Assay (Kinase-Glo™ Assay)

This protocol is adapted from the methods used for the initial characterization of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5.

Materials:

-

Recombinant human ALK5 (TGFβR1)

-

Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

-

ATP

-

Substrate (e.g., casein)

-

This compound (serial dilutions)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.

-

In a white-walled assay plate, add ALK5 enzyme to all wells except the "no enzyme" control.

-

Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and substrate to all wells. The final ATP concentration should be at or near its Km for ALK5.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo™ reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cellular SMAD2/3 Phosphorylation Assay (Western Blot)

This protocol describes the measurement of SMAD2/3 phosphorylation in HaCaT cells, as referenced in the characterization of this compound.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TGF-β-induced SMAD2/3 phosphorylation.

Materials:

-

HaCaT cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human TGF-β1

-

This compound (serial dilutions)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

-

Plot the normalized data against the inhibitor concentration and determine the EC50 value using a non-linear regression curve fit.

TGF-β-Induced EMT and Marker Analysis

This protocol provides a general framework for inducing EMT in epithelial cells and analyzing the expression of key EMT markers.

Objective: To assess the ability of this compound to inhibit TGF-β-induced changes in EMT marker expression.

Materials:

-

Epithelial cell line (e.g., A549, MCF10A, NMuMG)

-

Recombinant human TGF-β1

-

This compound

-

Antibodies for Western blot and/or immunofluorescence (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin)

-

Primers for qPCR analysis of EMT-related genes (e.g., CDH1, CDH2, VIM, SNAI1, ZEB1)

Procedure:

-

Culture epithelial cells to the desired confluency.

-

Treat cells with TGF-β1 (e.g., 5-10 ng/mL) in the presence or absence of this compound at a concentration several-fold above its EC50 for SMAD2/3 phosphorylation inhibition.

-

Incubate for 48-72 hours to allow for the development of the mesenchymal phenotype.

-

Morphological Analysis: Observe and document changes in cell morphology using phase-contrast microscopy. Epithelial cells typically exhibit a cobblestone-like morphology, which transitions to a more elongated, spindle-like shape during EMT.

-

Western Blot Analysis: Harvest cell lysates and perform Western blotting as described in Protocol 4.2 to analyze the protein levels of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, Vimentin).

-

qPCR Analysis: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of genes associated with EMT.

-

Immunofluorescence Analysis: Fix and permeabilize cells, then stain with fluorescently-labeled primary or secondary antibodies against EMT markers. Visualize the subcellular localization and expression of these markers using fluorescence microscopy.

Cell Migration and Invasion Assays

These functional assays are crucial for determining the impact of this compound on the migratory and invasive capabilities of cells that have undergone EMT.

Objective: To evaluate the effect of this compound on the migration and invasion of TGF-β-treated cells.

Materials:

-

Transwell inserts (with and without Matrigel coating for invasion and migration assays, respectively)

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Crystal violet staining solution

Procedure (Wound Healing/Scratch Assay):

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add medium containing TGF-β1 with or without this compound.

-

Capture images of the wound at time 0 and at various time points (e.g., 12, 24, 48 hours).

-

Measure the wound area at each time point to quantify cell migration.

Procedure (Transwell Migration/Invasion Assay):

-

Rehydrate Transwell inserts (for invasion assays, use inserts pre-coated with Matrigel).

-

Seed TGF-β-treated cells (in the presence or absence of this compound) in serum-free medium in the upper chamber of the insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 12-48 hours.

-

Remove non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.

Conclusion

This compound is a potent, selective, and cell-permeable inhibitor of ALK5, making it an exemplary tool for investigating the role of TGF-β signaling in the epithelial-to-mesenchymal transition. Its well-defined in vitro profile, coupled with the availability of a structurally related negative control, provides a robust system for generating high-quality, reproducible data. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to explore the multifaceted effects of ALK5 inhibition on EMT, from the initial biochemical target engagement to the downstream cellular and functional consequences. The use of this compound in such studies will undoubtedly contribute to a deeper understanding of the molecular mechanisms underlying EMT and may aid in the identification of novel therapeutic strategies for diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis.

References

Methodological & Application

Application Notes and Protocols for BI-4659 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4659 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.[1][2][3] this compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of downstream mediators SMAD2 and SMAD3.[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound and Negative Control

| Compound | Target | Assay Type | IC50 / EC50 (nM) |

| This compound | ALK5 | Biochemical (Kinase-Glo™) | 19[1][3][4] |

| This compound | ALK5 (in cells) | Cellular (pSMAD2/3) | 185[1][3][4] |

| BI-4101 | ALK5 | Biochemical (Kinase-Glo™) | >50,000[5] |

Table 2: Kinase Selectivity Profile of this compound

Data represents the percentage of inhibition at a 0.2 µM concentration of this compound.

| Kinase | % Inhibition |

| LCK | 100[1][3] |

| SNF1LK2 | 96[1][3] |

| FGR | 91[1][3] |

| YES1 | 90[1][3] |

| BLK | 85[1][3] |

| CSF1R (FMS) | 82[1][3] |

| MELK | 80[1][3] |

| LYN A | 79[1][3] |

| RET | 79[1][3] |

| LYN | 78[1][3] |

| NTRK3 (TRKC) | 78[1][3] |

| MAP4K5 (KHS1) | 77[1][3] |

| FYN | 74[1][3] |

| ABL1 | 67[1][3] |

| FLT3 | 66[1][3] |

| Note: this compound showed no inhibition of 218 out of 232 kinases tested at a 2 µM concentration.[1][3] |

Signaling Pathway and Experimental Workflow

References

Application Notes and Protocols for p-SMAD2 Inhibition using BI-4659

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4659 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer.[1]

Upon ligand binding, the TGF-β type II receptor phosphorylates and activates ALK5. Activated ALK5, in turn, phosphorylates the downstream signaling molecules SMAD2 and SMAD3 at their C-terminal serine residues.[3] This phosphorylation event is a pivotal step in the canonical TGF-β signaling cascade. Phosphorylated SMAD2 (p-SMAD2) and SMAD3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[3]

By inhibiting the kinase activity of ALK5, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby abrogating downstream TGF-β signaling.[1][2][4] This makes this compound an invaluable tool for in vitro studies aimed at elucidating the biological roles of the TGF-β/SMAD pathway and for the discovery and development of therapeutics targeting this axis. These application notes provide detailed protocols for utilizing this compound to inhibit p-SMAD2 in a cellular context.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing essential information for experimental design.

| Parameter | Value | Species/Cell Type | Assay Method | Reference |

| Target | ALK5 (TGFβRI) | - | - | [1][2] |

| IC50 for ALK5 | 19 nM | - | Kinase Glow assay | [1][2][4] |

| EC50 for p-SMAD2/3 Inhibition | 185 nM | HaCaT cells | Cellular phosphorylation assay | [1][2][4] |

| Molecular Weight | 440.55 g/mol | - | - | [5] |

TGF-β/SMAD Signaling Pathway and this compound Inhibition

The diagram below illustrates the canonical TGF-β/SMAD signaling pathway and highlights the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory effect of this compound on SMAD2 phosphorylation. It is recommended to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Western Blot Analysis of p-SMAD2 Inhibition

This protocol details the steps for treating cells with this compound and subsequently analyzing the levels of phosphorylated SMAD2 by Western blot.

Materials:

-

This compound

-

Cell line of interest (e.g., HaCaT, A549)

-

Complete cell culture medium

-

Serum-free medium

-

Recombinant Human TGF-β1

-

DMSO (for dissolving this compound)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against p-SMAD2 (Ser465/467)

-

Primary antibody against total SMAD2

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Plating:

-

Culture cells to approximately 80-90% confluency.

-

Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

-

-

Serum Starvation:

-

Once cells have attached and reached the desired confluency, replace the complete medium with serum-free medium.

-

Incubate the cells for 16-24 hours to reduce basal levels of SMAD2 phosphorylation.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Dilute the this compound stock solution in serum-free medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for dose-response experiments, bracketing the known EC50 of 185 nM.

-

Pre-treat the cells with the various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

-

TGF-β1 Stimulation:

-

Following the pre-treatment with this compound, stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation. Include a non-stimulated control group.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-SMAD2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

To normalize the p-SMAD2 signal, the membrane can be stripped and re-probed for total SMAD2 and a loading control.

-

-

Detection and Analysis:

-

Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the p-SMAD2 signal to the total SMAD2 or loading control signal.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the Western blot analysis of p-SMAD2 inhibition by this compound.

Disclaimer

This application note is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types.

References

Application Notes and Protocols: BI-4659 Western Blot for p-SMAD2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing a western blot analysis to detect the phosphorylation of SMAD2 (p-SMAD2) in response to treatment with BI-4659, a potent inhibitor of the TGF-β receptor I (ALK5).

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. A key step in the canonical TGF-β pathway is the activation of the type I receptor, activin receptor-like kinase 5 (ALK5).[1] Upon ligand binding, ALK5 phosphorylates the downstream signaling molecules SMAD2 and SMAD3.[1][2][3] The phosphorylated forms of these proteins (p-SMAD2 and p-SMAD3) then translocate to the nucleus to regulate gene expression.[1][3]

This compound is a potent and selective inhibitor of ALK5 with an IC₅₀ value of 19 nM.[4][5][6] By blocking the kinase activity of ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the TGF-β signaling cascade.[4][5][6] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as p-SMAD2, providing a direct measure of ALK5 kinase activity and the efficacy of inhibitors like this compound.[1]

Signaling Pathway

The following diagram illustrates the TGF-β/SMAD signaling pathway and the mechanism of inhibition by this compound.

Caption: TGF-β signaling pathway and inhibition by this compound.

Quantitative Data

The following table summarizes the in vitro activity of this compound.

| Parameter | Value | Cell Line | Reference |

| ALK5 Inhibition (IC₅₀) | 19 nM | - | [4][5][6] |

| p-SMAD2/3 Inhibition (EC₅₀) | 185 nM | HaCaT | [4][5][6] |

Experimental Protocol: Western Blot for p-SMAD2

This protocol details the steps for detecting changes in SMAD2 phosphorylation in response to this compound treatment.

Experimental Workflow

Caption: Western Blot Workflow for p-SMAD2 Detection.

Materials

-

Cell Line: HaCaT cells (or other relevant cell lines)

-

Reagents:

-

This compound

-

TGF-β1

-

DMSO (Vehicle)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

RIPA buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Tris-Glycine SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Equipment:

-

Cell culture incubator

-

6-well plates

-

Microcentrifuge

-

SDS-PAGE and Western blot apparatus

-

Chemiluminescence imaging system

-

Procedure

-

Cell Culture and Treatment:

-

Seed HaCaT cells (or other appropriate cells) in 6-well plates and grow to 80-90% confluency.[1]

-

Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.[1]

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes to induce SMAD2 phosphorylation.[1][8] Include a non-stimulated control group.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.[1]

-

Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]

-

Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[1]

-

Collect the supernatant containing the protein extract.[1]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-SMAD2 (e.g., anti-p-SMAD2 Ser465/467, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[1][3]

-

Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[1]

-

Incubate the membrane with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.[1]

-

Wash the membrane again as described in step 5.3.[1]

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total SMAD2 or a housekeeping protein like GAPDH or β-actin.[1]

-

Quantify the band intensities using densitometry software.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Phospho-Smad2 (Ser465/467) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. opnme.com [opnme.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. SMAD2 antibody (12570-1-AP) | Proteintech [ptglab.com]

- 8. rndsystems.com [rndsystems.com]

Application Notes and Protocols for BI-4659 in In Vitro Fibrosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. A key mediator of this process is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] TGF-β exerts its pro-fibrotic effects primarily through the Activin-like Kinase 5 (ALK5), a type I serine/threonine kinase receptor.[1] BI-4659 is a potent and selective inhibitor of ALK5, making it a valuable tool for in vitro studies of fibrosis.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate its anti-fibrotic potential in established in vitro models.

This compound effectively blocks the phosphorylation of Smad2 and Smad3, downstream mediators of ALK5 signaling.[2][3] A structurally related compound, BI-4101, which does not inhibit ALK5, is available as a negative control for in vitro experiments.[4] Due to its high clearance, this compound is recommended for in vitro use only.[2]

Key Characteristics of this compound

| Parameter | Value | Reference |

| Target | ALK5 (TGFβRI) | [2][4] |

| IC50 (ALK5 Kinase Assay) | 19 nM | [2][4] |

| EC50 (pSmad2/3 in HaCaT cells) | 185 nM | [2][4] |

| Negative Control | BI-4101 (ALK5 IC50 > 50,000 nM) | [4] |

Signaling Pathway of TGF-β Induced Fibrosis and Inhibition by this compound

The diagram below illustrates the canonical TGF-β signaling pathway leading to fibrosis and the point of intervention for this compound. TGF-β binding to its receptor (TGFβRII) recruits and activates ALK5, which in turn phosphorylates Smad2 and Smad3. These activated Smads then translocate to the nucleus to induce the expression of pro-fibrotic genes. This compound directly inhibits the kinase activity of ALK5, thereby blocking this entire downstream cascade.

References

Application Notes and Protocols for BI-4659 in Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction